(E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone, also known as KW-2449, is a small molecule with potential antineoplastic activity []. This means it is being investigated for its ability to treat cancer. KW-2449 works by inhibiting specific enzymes called kinases, which are involved in cell growth and proliferation [].
KW-2449 has been shown to inhibit three key kinases:
KW-2449 is a novel multikinase inhibitor primarily targeting FMS-related tyrosine kinase 3 (FLT3), Abelson tyrosine-protein kinase 1 (ABL), ABL-T315I, and Aurora kinase. It has shown significant potential in treating various forms of leukemia, particularly acute myeloid leukemia characterized by FLT3 mutations. The compound operates by inhibiting multiple kinases involved in cell proliferation and survival, making it a promising candidate for cancer therapy, especially in cases resistant to standard treatments like imatinib .
KW-2449 exhibits potent antileukemic properties, particularly against cells harboring FLT3 mutations. Key findings include:
KW-2449 is primarily investigated for its applications in oncology, particularly:
Interaction studies have highlighted KW-2449's ability to maintain its efficacy despite the presence of human plasma proteins such as alpha1-acid glycoprotein. This characteristic suggests that KW-2449 can effectively inhibit its targets without significant interference from plasma protein binding, which can often limit the activity of other drugs .
Several compounds exhibit similar mechanisms or target profiles as KW-2449. Here is a comparison highlighting its uniqueness:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Sorafenib | FLT3, BRAF, VEGFR | Broad-spectrum kinase inhibitor; used for liver cancer |
Midostaurin | FLT3, KIT | Approved for acute myeloid leukemia; specific for FLT3 |
Ponatinib | ABL, BCR/ABL T315I | Strong activity against resistant BCR/ABL mutations |
Gilteritinib | FLT3 | Specifically designed for FLT3 mutations; FDA approved |
Dovitinib | FGFR, VEGFR | Targets multiple receptor tyrosine kinases; broader application |
KW-2449 stands out due to its multitargeted approach that includes both FLT3 and Aurora kinases, providing a dual mechanism that may offer advantages over single-target inhibitors like gilteritinib or midostaurin .